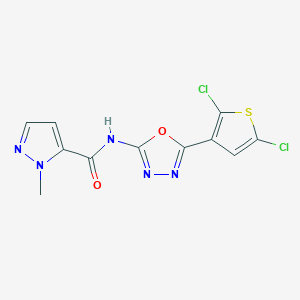

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical entity that appears to be a derivative of pyrazole-based carboxamide. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and reactions that can be used to infer some aspects of the compound . For instance, the first paper discusses a pyrazole derivative with a carboxamide moiety, which is a common feature in this class of compounds . The second paper describes the synthesis of pyrazole derivatives with antibacterial activity, which suggests that the compound may also possess biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. In the first paper, the reaction between a substituted butenone and aminoguanidine yielded a pyrazole derivative with a carboxamide group . Similarly, the second paper describes the synthesis of pyrazole derivatives through a cyclocondensation reaction of carbohydrazones with thioglycolic acid . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

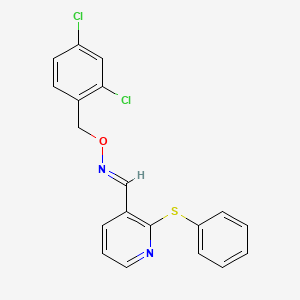

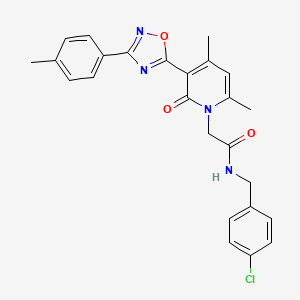

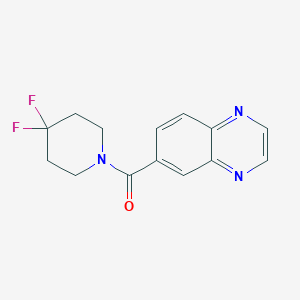

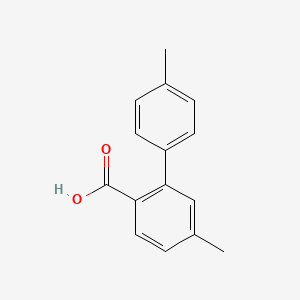

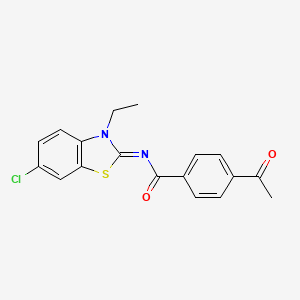

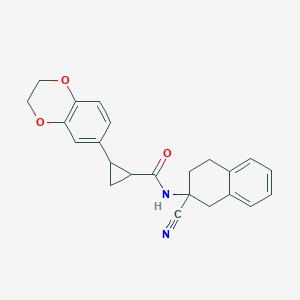

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can adopt various conformations. In the first paper, the pyrazoline ring is described as having a flat-envelope conformation, and the orientation of the substituted phenyl ring is almost perpendicular to the heterocycle . This information can be useful in predicting the conformation of the pyrazole ring in the compound of interest. Additionally, the presence of substituents such as the 1,3,4-oxadiazol moiety and dichlorothiophenyl group would influence the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The carboxamide moiety, for example, can participate in intermolecular hydrogen bonding, as seen in the first paper . The presence of halogens, such as the dichloro group in the compound of interest, could make it susceptible to nucleophilic substitution reactions. The oxadiazol ring could also engage in chemical reactions, although the specific reactivity would depend on the other substituents present.

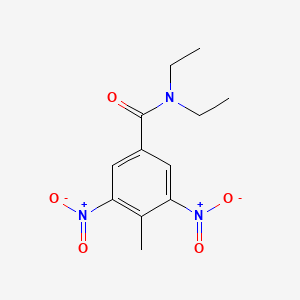

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a carboxamide group can lead to hydrogen bonding, which affects the compound's solubility and boiling point . The dichlorothiophenyl and oxadiazol groups in the compound of interest would contribute to its overall polarity and could affect properties such as melting point, solubility in various solvents, and chemical stability. The spectral data, such as IR, NMR, and Mass spectra, would provide detailed information about the functional groups present and their interactions .

Aplicaciones Científicas De Investigación

Insecticidal Activity

Research has focused on the synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, aimed at evaluating their insecticidal activities. One study developed a series of such compounds, showing that some exhibited significant insecticidal activity against the diamondback moth (Plutella xylostella), a pest affecting cruciferous crops. This suggests potential agricultural applications for controlling harmful insect populations (Qi et al., 2014).

Antimicrobial Activity

Another area of investigation is the antimicrobial efficacy of compounds with a similar structure. Various novel derivatives have been synthesized and tested against pathogenic microorganisms. For instance, the synthesis of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated significant antibacterial activity against strains like E. coli, P. vulgaris, S. typhi, and S. aureus. This highlights their potential as antimicrobial agents in medical applications (Idrees et al., 2019).

Anticancer and Antiangiogenic Properties

The exploration into the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives on mouse tumor models reveals promising therapeutic potentials. These compounds significantly reduced tumor volume and cell proliferation, and inhibited tumor-induced angiogenesis in Ehrlich Ascites Tumor (EAT) bearing mice, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N5O2S/c1-18-6(2-3-14-18)9(19)15-11-17-16-10(20-11)5-4-7(12)21-8(5)13/h2-4H,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWJVKWHJOMYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)

![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)